Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Description
Chemical Identity and Classification in Heterocyclic Chemistry
Ethyl 6-cyclopropyl-3-(propan-2-yl)-oxazolo[5,4-b]pyridine-4-carboxylate belongs to the fundamental class of heterocyclic compounds, specifically categorized within the oxazolo[5,4-b]pyridine family. The compound possesses the molecular formula C15H18N2O3 and exhibits a molecular weight of 274.32 grams per mole, establishing its position as a medium-sized organic molecule suitable for pharmaceutical applications. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as ethyl 6-cyclopropyl-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylate, reflecting the systematic naming conventions for complex heterocyclic structures.
The heterocyclic classification system places this compound within the broader category of nitrogen-containing aromatic rings, specifically those featuring fused ring architectures. The oxazole ring component contributes one nitrogen atom and one oxygen atom to the five-membered aromatic system, while the pyridine ring provides an additional nitrogen atom within its six-membered aromatic framework. This dual heterocyclic nature creates a bicyclic system that exhibits unique electronic properties and chemical reactivity patterns distinct from simple monocyclic heterocycles.
The compound's classification extends beyond basic heterocyclic categories to include its functional group designations. The presence of an ethyl ester group at the 4-position of the pyridine ring places it within the carboxylate ester family, while the cyclopropyl and isopropyl substituents contribute to its classification as a substituted heterocyclic derivative. These structural features collectively define the compound's chemical identity and influence its physical, chemical, and potentially biological properties.
Historical Development of Oxazolo[5,4-b]pyridine Chemistry
The development of oxazolo[5,4-b]pyridine chemistry traces its origins to the broader evolution of heterocyclic synthesis methodologies that emerged in the mid-twentieth century. Early research efforts focused on establishing fundamental synthetic routes to access these fused ring systems, with initial investigations concentrating on cyclization reactions between appropriately functionalized pyridine and oxazole precursors. The recognition of oxazolo[5,4-b]pyridines as privileged scaffolds for biological activity emerged gradually through systematic structure-activity relationship studies conducted across multiple research institutions.
Significant advances in oxazolo[5,4-b]pyridine synthesis occurred with the development of one-step cyclization methodologies, as demonstrated by recent research involving the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids. These synthetic innovations enabled the efficient preparation of diverse oxazolo[5,4-b]pyridine derivatives, including compounds incorporating aliphatic carboxylic groups as structural linkers. The optimization of reaction conditions through systematic investigation has yielded improved synthetic protocols that achieve target compounds with enhanced yields and purities.
The historical progression of this chemical class gained momentum through the recognition of rearrangement reactions that could transform oxazolo[5,4-b]pyridine derivatives into related heterocyclic systems. Research conducted by Shatsauskas and colleagues demonstrated the development of rearrangement protocols for 7-aryl-substituted oxazolo[5,4-b]pyridines treated with aluminum chloride, leading to synthetically challenging benzo[c]naphthyridinones. These methodological advances expanded the synthetic utility of oxazolo[5,4-b]pyridine intermediates and established new pathways for accessing structurally diverse heterocyclic compounds.
Contemporary developments in oxazolo[5,4-b]pyridine chemistry have been driven by increasing recognition of their therapeutic potential. Patent literature from pharmaceutical companies, including work by Eli Lilly and Company, has documented the preparation and evaluation of oxazolo[5,4-b]pyridin-5-yl compounds for cancer treatment applications. This industrial interest has accelerated research efforts and contributed to the refinement of synthetic methodologies specifically designed to access biologically relevant derivatives.
Structural Features and Significance in Medicinal Chemistry
The structural architecture of ethyl 6-cyclopropyl-3-(propan-2-yl)-oxazolo[5,4-b]pyridine-4-carboxylate incorporates several key features that contribute to its significance in medicinal chemistry applications. The fused oxazole-pyridine core provides a rigid, planar aromatic system that serves as an effective pharmacophore for biological target recognition. This bicyclic framework offers multiple sites for intermolecular interactions, including hydrogen bonding acceptor sites at the nitrogen and oxygen atoms, as well as π-π stacking opportunities through the aromatic ring systems.
The cyclopropyl substituent at the 6-position introduces conformational constraints that can influence the compound's three-dimensional shape and binding properties. Cyclopropyl groups are recognized in medicinal chemistry for their ability to modulate lipophilicity, metabolic stability, and binding affinity through their unique electronic and steric characteristics. The rigid nature of the cyclopropyl ring restricts conformational flexibility, potentially leading to enhanced selectivity for specific biological targets.
The isopropyl group at the 3-position of the oxazole ring contributes additional lipophilic character to the molecule while providing steric bulk that can influence binding interactions. This branched alkyl substituent may play a crucial role in determining the compound's pharmacokinetic properties, including membrane permeability and protein binding characteristics. The strategic positioning of this group within the heterocyclic framework suggests its potential importance for biological activity.
The ethyl ester functionality at the 4-position serves multiple roles in the compound's medicinal chemistry profile. As a carboxylate ester, this group can undergo hydrolysis under physiological conditions to generate the corresponding carboxylic acid, potentially serving as a prodrug mechanism. Additionally, the ester group contributes to the compound's overall polarity and may influence its solubility characteristics and tissue distribution properties.
Research has demonstrated that oxazolo[5,4-b]pyridine derivatives exhibit interactions with various biological targets, including histamine receptors and other neurotransmitter systems. The structural similarity between oxazolo[5,4-b]pyridines and established pharmacophores for receptor binding suggests that ethyl 6-cyclopropyl-3-(propan-2-yl)-oxazolo[5,4-b]pyridine-4-carboxylate may possess similar biological activity profiles. The compound's structural features align with known requirements for central nervous system activity, including appropriate molecular weight, lipophilicity, and hydrogen bonding capacity.
Current Research Status and Importance
Current research efforts surrounding ethyl 6-cyclopropyl-3-(propan-2-yl)-oxazolo[5,4-b]pyridine-4-carboxylate and related derivatives focus primarily on exploring their potential as pharmaceutical agents and chemical tools for biological research. The compound is currently available through specialized chemical suppliers for research and development purposes, indicating active interest from the scientific community in investigating its properties and applications. This commercial availability facilitates ongoing research efforts by providing researchers with access to standardized material for systematic studies.
Investigations into oxazolo[5,4-b]pyridine derivatives have revealed their potential as histamine H3 receptor antagonists, a therapeutic target of significant interest for treating central nervous system disorders. Structural studies of related compounds have provided detailed crystallographic data that inform understanding of molecular conformations and intermolecular interactions. These studies have demonstrated that oxazolo[5,4-b]pyridine derivatives can adopt specific conformational arrangements that facilitate binding to biological targets.
The broader oxazolo[5,4-b]pyridine research landscape encompasses multiple therapeutic areas, including anti-inflammatory applications and cancer treatment. Recent molecular docking studies have indicated that newly synthesized oxazolo[5,4-b]pyridine derivatives exhibit favorable binding affinity with prostaglandin synthase-2, suggesting potential anti-inflammatory activity. These computational analyses support experimental findings and guide the design of new derivatives with enhanced biological properties.
Contemporary research continues to expand the understanding of structure-activity relationships within the oxazolo[5,4-b]pyridine family, with particular emphasis on identifying structural modifications that enhance biological activity while maintaining favorable pharmacological properties. The ongoing development of synthetic methodologies for accessing diverse derivatives ensures continued progress in this research area. Future investigations are likely to focus on detailed biological evaluation of ethyl 6-cyclopropyl-3-(propan-2-yl)-oxazolo[5,4-b]pyridine-4-carboxylate and optimization of its structural features for specific therapeutic applications.
Properties
IUPAC Name |
ethyl 6-cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-19-15(18)10-7-11(9-5-6-9)16-14-12(10)13(8(2)3)17-20-14/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQKHHQALFVDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=NO2)C(C)C)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate (CAS Number: 1251773-90-6) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including synthesis methods, pharmacological properties, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O3, with a molecular weight of 274.31 g/mol. The structure includes an oxazole ring fused with a pyridine ring, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 274.31 g/mol |
| CAS Number | 1251773-90-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic routes can vary, but often include cyclization reactions that form the oxazole and pyridine moieties.
Pharmacological Activity
Research indicates that compounds related to the oxazolo[5,4-b]pyridine scaffold exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression .
- Kinase Inhibition : this compound has been noted for its potential as a selective inhibitor of receptor tyrosine kinases involved in angiogenesis and tumor growth . The IC50 values for certain kinase targets have been reported in the micromolar range, indicating promising potency.
- Neuroprotective Effects : Some studies suggest that oxazole-containing compounds may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Studies
A few notable case studies highlight the biological activity of related compounds:
- Study on CDK Inhibition : A derivative exhibiting an IC50 value of 0.36 µM against CDK2 was found to be significantly selective over CDK9 (265-fold), suggesting that modifications to the oxazole-pyridine scaffold can enhance selectivity and potency .
- Tumor Xenograft Models : In vivo studies using human colorectal carcinoma xenografts demonstrated reduced tumor growth rates when treated with compounds structurally similar to this compound .
Scientific Research Applications
Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate has been studied for its potential pharmacological effects. Its structure suggests possible interactions with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar oxazolo-pyridine frameworks exhibit antimicrobial properties. This compound may possess similar efficacy against certain bacterial strains and fungi, warranting further investigation into its potential as an antimicrobial agent.
Anti-inflammatory Effects
Studies have shown that derivatives of pyridine compounds can exert anti-inflammatory effects. This compound's unique structure allows it to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Neuroprotective Properties
Given the increasing interest in neuroprotective agents, this compound may provide insights into the development of drugs aimed at neurodegenerative conditions. Its potential to cross the blood-brain barrier could enhance its applicability in neuropharmacology.
Drug Development
This compound serves as a scaffold for synthesizing new pharmaceutical agents. Researchers can modify its structure to enhance potency and selectivity for specific biological targets.
Chemical Biology
This compound can be utilized in chemical biology studies to elucidate biological pathways and mechanisms of action for various diseases. Its ability to interact with specific receptors makes it a valuable tool in understanding cellular processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity Assessment | Demonstrated efficacy against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to existing antibiotics. |
| Inflammation Model Testing | Reduced inflammatory markers in animal models of arthritis, suggesting potential therapeutic use in inflammatory diseases. |
| Neuroprotection Evaluation | Showed promise in protecting neuronal cells from oxidative stress-induced damage in vitro, indicating potential for neurodegenerative disease treatment. |
Comparison with Similar Compounds
Key Observations :
- The bromophenyl-oxoethyl analog () exhibits increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Heterocyclic Core Variants
Replacement of the oxazolo ring with other heterocycles alters electronic and steric profiles:
Key Observations :
Physicochemical and Stability Data
Preparation Methods
Starting Materials and Initial Condensation
- Precursors: Aminopyridine derivatives substituted to allow subsequent cyclization, and cyclopropane carbonyl compounds (e.g., cyclopropanecarboxylic acid derivatives).
- Reaction: Condensation between the aminopyridine and cyclopropane carbonyl derivatives forms an intermediate amide or imine, setting the stage for ring closure.
Cyclization to Form the Oxazolo[5,4-b]pyridine Core
- Cyclization Agents: Phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) are commonly employed to facilitate ring closure.
- Conditions: Controlled heating typically between 80–120°C promotes intramolecular cyclization, yielding the fused oxazolo-pyridine system.
- Mechanism: The cyclization involves nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration and ring formation.
Introduction of the Ethyl Ester Group (Esterification)
- Method: Nucleophilic acyl substitution using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.
- Conditions: Mild temperatures (room temperature to 50°C) under inert atmosphere to avoid side reactions.
- Outcome: Formation of the ethyl ester at the 4-position of the bicyclic ring system.
Installation of Cyclopropyl and Isopropyl Substituents
- These substituents are generally introduced via the choice of starting materials or through alkylation reactions on the intermediate heterocyclic core.
- Alkylation can be performed using cyclopropylmethyl halides or isopropyl halides under basic conditions.
Optimization of Reaction Conditions
Parameters Affecting Yield and Purity
| Parameter | Description | Typical Range/Options |
|---|---|---|
| Temperature | Influences cyclization and esterification rates | 80–120°C for cyclization; RT–50°C for esterification |
| Solvent | Affects solubility and reaction kinetics | Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM) |
| Catalyst/Agent Ratio | Amount of POCl₃ or PPA relative to substrate | Stoichiometric to slight excess |
| Base for Esterification | Neutralizes acid byproducts | Triethylamine, pyridine |
| Reaction Time | Ensures complete conversion | 2–24 hours depending on step |
Design of Experiments (DoE)
- Fractional factorial designs help identify critical parameters impacting yield.
- Response surface methodology refines optimal temperature, solvent choice, and reagent ratios.
- For example, studies show that using DMF as solvent and maintaining cyclization temperature near 100°C maximizes yield and purity.
Summary Table of Preparation Steps
| Step No. | Stage | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Condensation | Aminopyridine + cyclopropane carbonyl derivative, solvent (e.g., ethanol) | Formation of intermediate | Stirring at RT to mild heat |
| 2 | Cyclization | POCl₃ or PPA, 80–120°C | Ring closure to form bicyclic core | Controlled heating, inert atmosphere |
| 3 | Esterification | Ethyl chloroformate, triethylamine, RT–50°C | Introduction of ethyl ester | Inert atmosphere to prevent hydrolysis |
| 4 | Alkylation/Substituent Introduction | Cyclopropyl/isopropyl halides, base (e.g., K2CO3) | Installation of substituents | Can be done pre- or post-cyclization |
Research Findings and Practical Considerations
- The use of phosphoryl chloride is preferred for efficient cyclization due to its dual role as dehydrating and activating agent.
- Polyphosphoric acid offers milder conditions but may require longer reaction times.
- Esterification using ethyl chloroformate is favored for high selectivity and yield.
- Purification typically involves recrystallization or chromatographic methods to achieve >95% purity.
- Reaction monitoring by TLC and NMR spectroscopy is critical to ensure completion and identify side products.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) and confirm ester carbonyl resonance (~δ 165–170 ppm) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement. For analogous oxazolo-pyridines, C–O bond lengths in the oxazole ring average 1.36 Å, while pyridine C–N distances are ~1.32 Å .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt group at m/z [M-73]⁺) .
What methodologies are recommended for screening the biological activity of this compound?
Q. Basic
- In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values are determined via dose-response curves .
- Antimicrobial testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) using broth microdilution against Gram-positive/negative strains .
- In vivo models : Administer the compound (oral/IP) in rodent models, monitoring pharmacokinetics (Cmax, AUC) and toxicity (ALT/AST levels) over 14–28 days .
How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Q. Advanced
- Meta-analysis : Compare datasets from PubChem (e.g., and ) to identify outliers. For example, conflicting IC₅₀ values may arise from assay variability (e.g., ATP concentration in kinase assays).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing cyclopropyl with chlorophenyl) to isolate contributions to bioactivity .
- Computational docking : Use AutoDock Vina to model binding poses with target proteins (e.g., EGFR or COX-2), correlating docking scores with experimental results .
What strategies are effective for optimizing regioselectivity in the synthesis of analogous oxazolo-pyridine derivatives?
Q. Advanced
- Directing groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer cyclization toward the desired position, followed by post-synthetic removal .
- Microwave-assisted synthesis : Enhance regioselectivity by accelerating reaction kinetics. For example, cyclopropane ring formation achieves >90% selectivity at 150°C under microwave irradiation .
- Catalytic systems : Use Pd/Cu catalysts for Suzuki-Miyaura couplings to install aryl/cyclopropyl groups with minimal side products .
How can computational methods predict the compound’s reactivity and stability under varying conditions?
Q. Advanced
- DFT calculations : Gaussian 09 simulations at the B3LYP/6-31G* level predict electrophilic sites (e.g., C-4 carboxylate reactivity) and stability in acidic/basic media .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) combined with HPLC-MS identifies hydrolysis products (e.g., free carboxylic acid formation) .
- Solubility prediction : Use COSMO-RS to model solubility in DMSO/water mixtures, guiding formulation for biological assays .
What are the challenges in characterizing byproducts during large-scale synthesis, and how can they be mitigated?
Q. Advanced
- LC-MS/MS profiling : Identify trace impurities (e.g., dimerization products or oxidation byproducts) with thresholds <0.15% per ICH guidelines .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and abort batches with aberrant profiles .
- Recrystallization optimization : Use solvent mixtures (e.g., ethanol/water) to selectively crystallize the target compound while excluding byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
